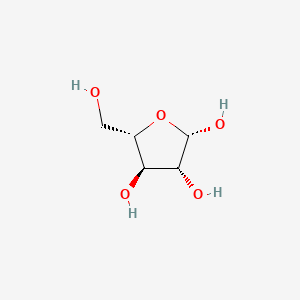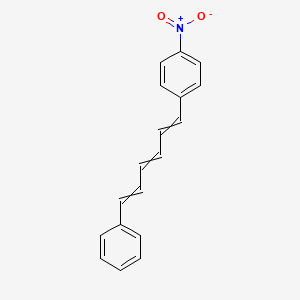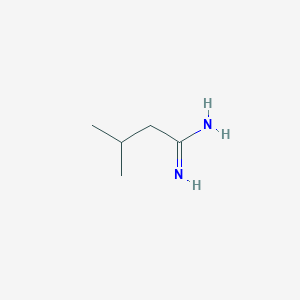
CID 38689
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 38689” is known as fonofos. Fonofos is an organophosphorus insecticide used primarily in agriculture to control soil-dwelling pests. It is a thiophosphate ester, specifically O-ethyl S-phenyl ethylphosphonodithioate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fonofos is synthesized through the reaction of O-ethyl ethylphosphonochloridothioate with phenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the phenoxy group.
Industrial Production Methods: Industrial production of fonofos involves large-scale synthesis using the same basic reaction but optimized for yield and purity. The process includes steps for purification and quality control to ensure the final product meets agricultural standards.
Análisis De Reacciones Químicas
Types of Reactions: Fonofos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Fonofos can be hydrolyzed in the presence of water, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives and phenol.
Oxidation: Oxidative degradation of fonofos can occur in the presence of strong oxidizing agents, resulting in the formation of sulfoxides and sulfones.
Substitution: Fonofos can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Major Products Formed:
- Hydrolysis products include phosphoric acid derivatives and phenol.
- Oxidation products include sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
Fonofos has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides in the environment.
Biology: Investigated for its effects on soil microorganisms and its role in pest control.
Medicine: Research on fonofos has focused on its toxicological effects and potential antidotes for poisoning.
Mecanismo De Acción
Fonofos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, fonofos causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular target is the active site of acetylcholinesterase, and the pathway involves the phosphorylation of the serine residue in the enzyme’s active site.
Comparación Con Compuestos Similares
Parathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Malathion: Also an organophosphorus insecticide, but with a broader spectrum of activity and lower toxicity to mammals.
Chlorpyrifos: Similar in its mode of action but differs in its environmental persistence and toxicity profile.
Uniqueness: Fonofos is unique in its specific application for soil-dwelling pests and its relatively rapid degradation in the environment compared to some other organophosphorus insecticides .
Propiedades
Número CAS |
40853-56-3 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(Z)-5-methyl-2-propan-2-ylhex-2-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h7,9-10H,6,8H2,1-5H3/b12-7+ |
Clave InChI |
AOWLXZIJUIFJPM-KPKJPENVSA-N |
SMILES |
CC(C)CC=C(COC(=O)C)C(C)C |
SMILES isomérico |
CC(C)C/C=C(\COC(=O)C)/C(C)C |
SMILES canónico |
CC(C)CC=C(COC(=O)C)C(C)C |
Key on ui other cas no. |
40853-56-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B1623980.png)
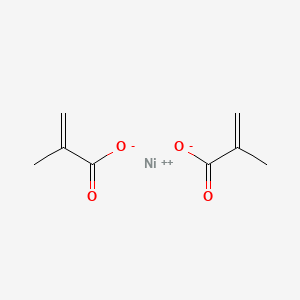
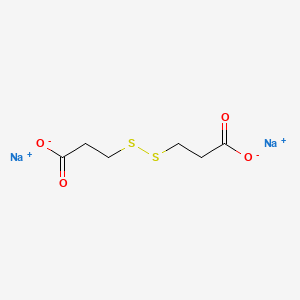


![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride](/img/structure/B1623991.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1623992.png)

![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)

